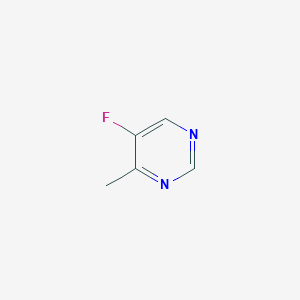

5-Fluoro-4-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-4-methylpyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylpyrimidine typically involves the fluorination of 4-methylpyrimidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents like Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-4-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Scientific Research Applications

5-Fluoro-4-methylpyrimidine-2-carbonitrile's versatility makes it useful in scientific research:

- Drug Synthesis It acts as a building block in synthesizing various pharmaceutical compounds.

- Organic Reactions It introduces fluorine atoms into target molecules during organic synthesis.

- Molecular Studies It helps researchers study how fluorine substitution affects molecular properties and reactivity.

This compound-2-carbonitrile has gained interest in pharmaceutical research because of its various biological activities. Its mechanism of action involves interaction with molecular targets, where the electronegative fluorine atom enhances hydrogen bonding and other interactions, facilitating enzyme inhibition or modulation of signaling pathways. This property makes it a candidate for therapeutic applications, especially in oncology and infectious diseases.

Anticancer Properties

This compound shows anticancer activity by inhibiting cell proliferation in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.46 |

| A549 | 17.02 |

These values suggest that the compound is more effective than 5-Fluorouracil (5-FU) in certain contexts.

Antifungal Activity

The compound also shows antifungal activity against pathogens like Candida albicans and can achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Fungal Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 0.5 | Equivalent to Amphotericin B |

| Saccharomyces cerevisiae | 1.0 | Higher than standard treatments |

Case Studies

- Inhibition of Dihydrofolate Reductase: Studies show the compound's inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in Plasmodium falciparum, with Ki values ranging from 1.3 to 243 nM for wild-type strains.

- Anti-inflammatory Effects: Research on pyrimidine derivatives, including this compound, found a significant reduction in COX-2 enzyme levels, showing its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Modifications on the pyrimidine ring can change its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups at position 6 | Increases lipophilicity and cellular uptake |

| Substitution with halogens at position 2 | Enhances binding affinity to target enzymes |

Mécanisme D'action

The mechanism of action of 5-Fluoro-4-methylpyrimidine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and receptors, altering their activity. In cancer research, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell death .

Comparaison Avec Des Composés Similaires

5-Fluorouracil: A widely used anticancer drug.

5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with anticancer properties.

4-Fluoropyrimidine: A simpler fluorinated pyrimidine used in various chemical syntheses

Uniqueness: 5-Fluoro-4-methylpyrimidine is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

5-Fluoro-4-methylpyrimidine is a fluorinated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrimidine ring with a fluorine atom at the 5-position and a methyl group at the 4-position. The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can affect cell growth and proliferation. For instance, it has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair .

- Cell Signaling Modulation : Research indicates that it can modulate cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

- Thymidylate Synthase Inhibition : Similar to its analog 5-fluorouracil (5-FU), this compound acts as an inhibitor of TS, disrupting DNA synthesis in cancer cells . This mechanism is particularly relevant in the development of chemotherapeutic agents.

- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have indicated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent .

Case Studies and Research Findings

Several case studies have contributed to our understanding of the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics like 5-FU .

- Antimicrobial Testing : In vitro testing revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains .

- Mechanistic Studies : Research focusing on the mechanism of action showed that this compound disrupts DNA synthesis by inhibiting TS, leading to decreased proliferation of cancer cells .

Data Table: Biological Activity Overview

Propriétés

Formule moléculaire |

C5H5FN2 |

|---|---|

Poids moléculaire |

112.10 g/mol |

Nom IUPAC |

5-fluoro-4-methylpyrimidine |

InChI |

InChI=1S/C5H5FN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 |

Clé InChI |

MGQHDTIXRQVSLV-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=NC=C1F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.